molecular formula C9H9NO B082626 4-Methylindolin-2-one CAS No. 13220-46-7

4-Methylindolin-2-one

Cat. No.: B082626
CAS No.: 13220-46-7
M. Wt: 147.17 g/mol
InChI Key: USRZZPHRQZGXFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylindolin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-alkylated anilines with carbonyl compounds under acidic conditions. For instance, the reaction of 4-methylaniline with ethyl glyoxylate in the presence of hydrochloric acid can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxoindoles.

    Reduction: Reduction reactions can convert it into 4-methylindoline.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: 4-Methyl-2-oxoindole.

    Reduction: 4-Methylindoline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methylindolin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    Indolin-2-one: The parent compound without the methyl group.

    3-Hydroxyindolin-2-one: A hydroxylated derivative with different biological activities.

    Isatin (3-Hydroxy-2-oxoindole): Another derivative with significant medicinal properties.

Uniqueness: 4-Methylindolin-2-one is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its analogs.

Properties

IUPAC Name

4-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-2-4-8-7(6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRZZPHRQZGXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503240
Record name 4-Methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13220-46-7
Record name 4-Methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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